N-(3-sulfanylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-sulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADFTBCWGPXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Novel Approaches for N 3 Sulfanylphenyl Acetamide and Its Analogues
Established Synthetic Routes to the N-(3-Sulfanylphenyl)acetamide Core
The construction of the this compound scaffold is typically achieved through a sequence of reactions that form the two key functional groups: the amide and the sulfanyl (B85325) group. The order of these steps is crucial for achieving the correct isomer and avoiding unwanted side reactions. The most common strategy involves the preparation of a key intermediate, 3-aminothiophenol (B145848), followed by N-acetylation.
The final step in many synthetic routes to this compound is the formation of the amide bond. This is typically accomplished by the acylation of the amino group of 3-aminothiophenol (also known as 3-mercaptoaniline).
A straightforward and widely used method is the reaction of 3-aminothiophenol with an acetylating agent such as acetic anhydride or acetyl chloride . This reaction is an example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction with acetic anhydride is often preferred due to its lower cost and the formation of acetic acid as a benign byproduct.
Alternatively, modern amide bond formation can be achieved using a variety of coupling agents that activate a carboxylic acid (acetic acid in this case) for reaction with the amine. These methods are common in pharmaceutical chemistry where mild conditions and high yields are paramount. While often more expensive, they offer a broad scope and tolerance for other functional groups.
| Coupling Agent | Abbreviation | Typical Byproduct | Key Feature |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Effective but byproduct removal can be difficult. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Highly efficient, often used in peptide synthesis. |
| Propylphosphonic Anhydride | T3P | Phosphate salts | Strong activating agent with easy workup. |
Direct introduction of a sulfanyl group onto an acetanilide (B955) ring at the meta-position is challenging because the acetamido group is an ortho, para-director for electrophilic aromatic substitution. Therefore, established routes focus on synthesizing the key intermediate, 3-aminothiophenol , from precursors where the regiochemistry is pre-determined.
Two primary methods for the synthesis of aromatic thiols are the reduction of sulfonyl chlorides and the Leuckart thiophenol reaction.
Reduction of a Sulfonyl Chloride : A common and reliable route starts with nitrobenzene . Sulfochlorination of nitrobenzene with chlorosulfonic acid primarily yields 3-nitrobenzenesulfonyl chloride due to the meta-directing effect of the nitro group google.com. This intermediate can then be reduced to form 3-aminothiophenol. A strong reducing agent like zinc dust in acidic medium (e.g., sulfuric or acetic acid) can simultaneously reduce both the sulfonyl chloride group to a thiol and the nitro group to an amine ijpsonline.comorgsyn.org. This powerful reduction provides the required bifunctional intermediate in a single step from the sulfonyl chloride ijpsonline.com.
The Leuckart Thiophenol Reaction : This classic method involves the diazotization of an aromatic amine, followed by reaction with a sulfur nucleophile, typically potassium ethyl xanthate organic-chemistry.orgwikipedia.org. To synthesize 3-aminothiophenol, one would start with 3-nitroaniline. The amino group is diazotized using nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with potassium ethyl xanthate to form an S-aryl xanthate intermediate. Subsequent hydrolysis of the xanthate under basic conditions, followed by reduction of the nitro group (e.g., using sodium sulfide), yields 3-aminothiophenol orgsyn.orgorganic-chemistry.orgwikipedia.org.
Advanced Synthetic Methodologies and Catalytic Transformations
Modern synthetic chemistry aims to improve upon established routes by enhancing selectivity, efficiency, and reaction conditions.
The synthesis of specifically substituted analogues of this compound relies on the principle of carrying the desired substituents through the reaction sequence on the starting materials. The regioselectivity is controlled by the choice of the initial precursor rather than by direct functionalization of the final ring system.
For example, to synthesize N-(4-methyl-3-sulfanylphenyl)acetamide , the synthetic chemist would begin with a molecule that already contains the methyl group in the correct position, such as 3-methyl-4-nitrophenol or m-cresol google.comgoogle.com. This precursor can be converted to the corresponding nitroaniline derivative. Subsequent introduction of the sulfur functionality via diazotization and reaction with a xanthate, followed by reduction and acetylation, would yield the desired substituted product. This precursor-based approach ensures high regiochemical control, as the directing group effects on a pre-existing acetanilide ring are circumvented.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and one-pot syntheses, where sequential reactions are carried out in the same vessel, are powerful tools for increasing synthetic efficiency.
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles can be applied to create more streamlined processes. For instance, a highly efficient one-pot synthesis could be designed based on the reduction of 3-nitrobenzenesulfonyl chloride. In this conceptual process, the starting material would be subjected to reduction (e.g., with zinc and acid) in a suitable solvent. After the reduction is complete, an acetylating agent like acetic anhydride could be added directly to the same reaction vessel to acetylate the newly formed amino group, thus producing this compound without isolating the intermediate 3-aminothiophenol beilstein-archives.orgresearchgate.net. This approach reduces waste, saves time, and minimizes product loss between steps. Such one-pot procedures are well-documented for the synthesis of related heterocyclic compounds like benzothiazoles, which often use 2-aminothiophenol as a reactant beilstein-archives.orgresearchgate.netmdpi.com.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Amide Bond Formation : Traditional amide synthesis often uses stoichiometric coupling agents that generate significant waste (e.g., DCU from DCC). Greener alternatives focus on catalytic methods. For instance, direct amidation of a carboxylic acid and an amine can be catalyzed by boric acid or ceric ammonium nitrate, often under solvent-free or microwave-assisted conditions, which reduces waste and energy consumption. Biocatalytic methods using enzymes like lipases are also emerging as a sustainable alternative for forming amide bonds.
Introduction of the Sulfanyl Moiety : The synthesis of the 3-aminothiophenol intermediate can also be improved. The use of large amounts of strong acids and metal dusts (like zinc) in the reduction of sulfonyl chlorides generates significant inorganic waste. Catalytic hydrogenation, using catalysts like palladium on carbon with hydrogen gas, is a much cleaner alternative for the reduction of the nitro group, producing only water as a byproduct. Furthermore, developing catalytic, "thiol-free" methods for introducing the sulfur atom, for example by using elemental sulfur with a copper catalyst and an aryl halide, represents a more sustainable approach by avoiding the use of odorous and volatile thiol precursors.
Solvent Choice : Replacing hazardous organic solvents with greener alternatives is a key principle. For the acetylation step, solvents like ethyl acetate are preferable to chlorinated solvents. Where possible, performing reactions in water or under solvent-free conditions offers the most significant environmental benefit.
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable.
Solvent-Free Reactions and Aqueous Media Approaches
The development of synthetic routes that minimize or eliminate the use of volatile and toxic organic solvents is a cornerstone of green chemistry. For the synthesis of this compound analogues like thioamides, several innovative solvent-free and aqueous-based methods have been reported.
One notable approach is the Willgerodt–Kindler reaction, which can be adapted for the synthesis of aryl thioamides. A catalyst-free and solvent-free version of this reaction has been developed, involving the reaction of a carbonyl compound, an amine, and elemental sulfur. nih.gov For instance, reacting aryl acetic acids with amines and elemental sulfur in the absence of any solvent or catalyst can produce thioamides in good yields. nih.gov This method is remarkable for its clean reaction conditions. nih.gov Similarly, a three-component synthesis of aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur can be performed under catalyst-free and no-organic-solvent conditions, offering a practical route to these compounds. nih.gov
Aqueous media offers a safe, inexpensive, and environmentally friendly alternative to organic solvents. The synthesis of N-substituted sulfamoylacetamides, an analogue class, has been successfully achieved in basic aqueous media. researchgate.net This method involves reacting 4-acetamidobenzenesulfonyl chloride with various amines in water, with the pH controlled by the addition of a sodium carbonate solution. researchgate.netnih.gov Another strategy for thioamidation involves using various amides as amine sources in water. By employing a mixture of sodium carbonate and triethylamine as bases, desired aryl thioamides can be obtained in high yields, a protocol that is compatible with many functional groups. nih.gov
Deep eutectic solvents (DES) have also emerged as green reaction media for thioamide synthesis. A mixture of choline chloride and urea, for example, can serve as both the solvent and a catalyst, facilitating the reaction of aldehydes or ketones, secondary amines, and elemental sulfur. This method proceeds under mild conditions and allows for the recycling and reuse of the DES, significantly enhancing the sustainability of the process.
| Methodology | Reactants | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Willgerodt–Kindler Reaction | Aryl acetic acids, amines, elemental sulfur | Solvent-free, catalyst-free, 100 °C | Avoids organic solvents and catalysts. | nih.gov |
| Three-component Synthesis | Benzaldehydes, primary amines, elemental sulfur | Solvent-free, catalyst-free | Practical and direct route to aryl thioamides. | nih.gov |
| Sulfamoylacetamide Synthesis | 4-acetamidobenzenesulfonyl chloride, amines | Aqueous Na2CO3 | Utilizes water as a safe and abundant solvent. | researchgate.net |
| Thioamidation in DES | Aldehydes/ketones, secondary amines, elemental sulfur | Choline chloride:urea (DES) | Biodegradable, recyclable solvent; mild conditions. |
Advanced Structural Elucidation and Solid State Chemistry of N 3 Sulfanylphenyl Acetamide
Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For N-(3-sulfanylphenyl)acetamide, the UV-Vis absorption spectrum is primarily dictated by the electronic structure of its constituent chromophores: the substituted benzene (B151609) ring and the acetamido group (-NHCOCH3), which are further influenced by the sulfanyl (B85325) (-SH) auxochrome.
The molecule is expected to exhibit absorption bands characteristic of substituted benzenes, which arise from π → π* electronic transitions within the aromatic ring. Unsubstituted benzene typically displays a high-intensity primary band (E2-band) around 204 nm and a lower-intensity secondary band (B-band) near 255 nm. acs.org In this compound, both the acetamido and sulfanyl groups, containing non-bonding electrons, act as auxochromes. These groups can donate electron density to the aromatic ring through resonance, extending the conjugated π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. acs.org
Specifically, the acetylation of an aniline (B41778) derivative typically causes an increased absorption and a red shift of the primary band. acs.org Similarly, the sulfanyl group in thiophenol is known to produce absorption bands around 236 nm. aip.org Consequently, the spectrum of this compound will be a composite of these influences.
In addition to the π → π* transitions of the aromatic system, weaker n → π* transitions are also possible. These transitions involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms of the acetamido group, as well as the sulfur atom of the sulfanyl group, to an anti-bonding π* orbital. These transitions are generally of lower intensity and may be observed as shoulders on the main absorption bands or become obscured by the more intense π → π* transitions.
| Approximate λmax (nm) | Electronic Transition Type | Associated Chromophore/Functional Group |
|---|---|---|
| ~210-230 | π → π | Primary aromatic band (E2-band) |
| ~250-280 | π → π | Secondary aromatic band (B-band) |
| >280 (often weak/obscured) | n → π* | C=O (carbonyl), -NH (amino), -SH (sulfanyl) |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C8H9NOS), the calculated monoisotopic molecular weight is approximately 167.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]•+) would therefore be expected at a mass-to-charge ratio (m/z) of 167.
The fragmentation of this compound is anticipated to follow pathways characteristic of acetanilide (B955) and aromatic thiol derivatives. rsc.orglibretexts.org A primary and highly characteristic fragmentation pathway for acetanilides involves the loss of a neutral ketene (B1206846) molecule (CH2=C=O, 42 Da) via a McLafferty-type rearrangement. This process would lead to the formation of a prominent ion at m/z 125, corresponding to the 3-aminothiophenol (B145848) radical cation.
Another significant fragmentation process is the alpha-cleavage of the amide group, which can occur in two ways. Cleavage of the N-CO bond can result in the formation of the 3-sulfanylphenylaminylium ion at m/z 124 (loss of •COCH3 radical, 43 Da) or the highly stable acetyl cation [CH3CO]+ at m/z 43. The latter is often a base peak in the mass spectra of N-acetyl compounds.
Further fragmentation of the m/z 125 ion (3-aminothiophenol radical cation) can proceed via the loss of a hydrogen sulfide (B99878) radical (•SH) to yield an ion at m/z 92, or the loss of hydrogen cyanide (HCN) from the aniline moiety to produce an ion at m/z 98. Fragmentation of the aromatic ring itself can lead to smaller charged species, though these are typically of lower abundance.
| m/z | Proposed Ion Formula | Proposed Structure/Identity | Neutral Loss |
|---|---|---|---|
| 167 | [C8H9NOS]•+ | Molecular Ion | - |
| 125 | [C6H7NS]•+ | 3-Aminothiophenol radical cation | CH2CO (Ketene) |
| 124 | [C6H6NS]+ | 3-Sulfanylphenylaminylium ion | •COCH3 (Acetyl radical) |
| 92 | [C6H6N]+ | Anilinium ion or isomer | •SH (from m/z 125) |
| 77 | [C6H5]+ | Phenyl cation | •S-C(=O)NHCH3 (from [M]•+) |
| 43 | [C2H3O]+ | Acetyl cation | •NHC6H4SH (3-Sulfanylphenylamino radical) |
Computational Chemistry and Theoretical Investigations of N 3 Sulfanylphenyl Acetamide
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For N-(3-sulfanylphenyl)acetamide, DFT calculations offer a detailed understanding of its ground state properties.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. This process is crucial as all other calculated properties are dependent on the optimized structure. For similar acetamide (B32628) derivatives, DFT methods, such as B3LYP with a 6-31G** basis set, have been effectively used for geometry optimization. The calculated bond lengths and angles for the optimized structure of this compound would be expected to show good agreement with experimental data if available.
Following geometry optimization, vibrational frequency analysis is performed. This analysis serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, and torsional motions of the atoms. For various acetamide compounds, theoretical vibrational spectra have been assigned and compared with experimental data, showing good correlation.
Table 1: Selected Optimized Geometrical Parameters for an Acetamide Derivative (Example)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.36 | - | - |
| C=O | 1.23 | - | - |
| N-H | 1.01 | - | - |
| C-N-H | - | 118.5 | - |
| O=C-N | - | 122.0 | - |
| C-C-N-H | - | - | 180.0 |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For various acetamide derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity. nih.gov The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Acetamide Derivative (Example)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential.
For acetamide-containing molecules, the MEP map typically shows the most negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction and hydrogen bonding. researchgate.netnih.govresearchgate.net The regions around the hydrogen atoms of the amide and phenyl groups are generally positive.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide information about the static properties of a molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with its environment, such as solvent molecules.
MD simulations can provide insights into how the structure and properties of this compound are affected by the presence of a solvent. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. By simulating the molecule in a box of solvent molecules (e.g., water), one can study hydrogen bonding interactions, solvation energies, and the stability of different conformations in a more realistic environment. Such simulations have been used to assess the stability of protein-ligand complexes involving acetamide-sulfonamide scaffolds. mdpi.com
Quantum Chemical Descriptors and Reactivity Predictions
From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more quantitative measure of the concepts described by the HOMO-LUMO analysis and MEP maps.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).
These descriptors are instrumental in predicting the global reactivity of this compound.
Table 3: Quantum Chemical Descriptors for an Acetamide Derivative (Example)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.4 |
| Electrophilicity Index (ω) | 3.2 |
Spectroscopic Parameter Prediction via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, the following spectroscopic properties can be computationally predicted:
Infrared (IR) and Raman Spectra: As mentioned earlier, vibrational frequency calculations yield the theoretical IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. xisdxjxsu.asianih.gov
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectra: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.
Chemical Reactivity and Mechanistic Pathways Involving N 3 Sulfanylphenyl Acetamide
Nucleophilic Reactivity of the Sulfanyl (B85325) Group
The sulfanyl group (-SH), also known as a thiol or mercapto group, is characterized by the presence of a sulfur atom bonded to a hydrogen atom. The sulfur atom in the sulfanyl group is a potent nucleophile due to its lone pairs of electrons and its large size, which makes it highly polarizable. This inherent nucleophilicity is the basis for many of its characteristic reactions.
The nucleophilic sulfur atom of the sulfanyl group readily reacts with a variety of electrophiles. Alkylating agents, which are compounds that can transfer an alkyl group, are common reaction partners. researchgate.net The reaction typically proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group and the formation of a thioether. nih.gov
The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the alkylating agent. Common bases used to facilitate this deprotonation include hydroxides and alkoxides.
Reaction with Alkyl Halides: N-(3-sulfanylphenyl)acetamide is expected to react with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to form the corresponding thioether.
Michael Addition: The sulfanyl group can also participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilic sulfur attacks the β-carbon of the unsaturated system.
Table 1: Examples of Alkylation Reactions of the Sulfanyl Group
| Electrophile/Alkylating Agent | Product Structure | Product Name |
|---|---|---|
| Methyl Iodide (CH₃I) | N-(3-(methylthio)phenyl)acetamide | |
| Benzyl Bromide (C₆H₅CH₂Br) | N-(3-(benzylthio)phenyl)acetamide | |
| Acrylonitrile (CH₂=CHCN) | 3-((3-acetamidophenyl)thio)propanenitrile |
This table is interactive. Click on the product names for more information (if available in a database).
Alkylating agents are a diverse group of compounds that can covalently bind to cellular constituents through the transfer of an alkyl group. researchgate.net Their reactivity is driven by their ability to become strong electrophiles. researchgate.net
The sulfanyl group is readily susceptible to oxidation-reduction (redox) reactions. One of the most significant reactions in this category is the formation of disulfide bonds. nih.gov The oxidation of two thiol groups leads to the formation of a disulfide (-S-S-) linkage. This reaction is a key process in the folding and structural stabilization of peptides and proteins. nih.gov
The oxidation of this compound would result in the formation of a dimer, N,N'-(dithiobis(3,1-phenylene))diacetamide, linked by a disulfide bridge. This transformation can be achieved using a variety of oxidizing agents, including:
Iodine (I₂)
Hydrogen peroxide (H₂O₂)
Oxygen (O₂), often in the presence of metal catalysts
The disulfide bond can, in turn, be reduced back to the two original sulfanyl groups using reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT). This reversible nature of disulfide bond formation is a cornerstone of redox chemistry involving thiols. nih.gov
Reaction Scheme for Disulfide Formation:
2 R-SH + [O] ⇌ R-S-S-R + H₂O (where R = N-(3-acetylphenyl) and [O] is an oxidizing agent)
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) is an amide functional group. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon and the potential for reactions involving the N-H bond. patsnap.com
Amides can be hydrolyzed to yield a carboxylic acid and an amine (or ammonia). youtube.com This reaction is typically slow under neutral conditions but can be significantly accelerated by the presence of an acid or a base. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the acetamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.com The subsequent steps involve proton transfer and elimination of the amine as an ammonium ion, ultimately yielding 3-aminothiophenol (B145848) and acetic acid. youtube.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base (e.g., NaOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. The final products, after an acidic workup, are 3-aminothiophenol and acetic acid. youtube.com The reaction rate under basic conditions is first-order with respect to both the amide and the hydroxide ion. psu.edu
Table 2: Products of this compound Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl, H₂O, heat | 3-aminothiophenol hydrochloride, Acetic acid |
| Basic | NaOH, H₂O, heat | Sodium 3-aminothiophenolate, Sodium acetate |
This table is interactive. Click on the product names for more information (if available in a database).
The acetamide moiety itself is generally unreactive in condensation reactions without prior modification. However, upon hydrolysis to the corresponding amine (3-aminothiophenol), the molecule gains significant potential for condensation and cyclization reactions. The resulting ortho-aminothiophenol is a key precursor for the synthesis of benzothiazoles. While this compound has its functional groups in a meta arrangement, intermolecular condensation reactions are possible.
Furthermore, intramolecular cyclization reactions can be induced under specific conditions, particularly if another reactive group is introduced onto the aromatic ring in an ortho position to either the sulfanyl or the amino group (post-hydrolysis). For instance, cyclization can occur in related systems where a hydroxyl group is proximate to an isocyanate group formed in situ. nih.gov
Aromatic Ring Functionalization and Substitution Patterns
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The position of substitution is directed by the two existing substituents: the acetamido group (-NHCOCH₃) and the sulfanyl group (-SH).
Acetamido Group (-NHCOCH₃): This is a moderately activating group and an ortho, para-director. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions.
Sulfanyl Group (-SH): This is also an activating group and an ortho, para-director for similar reasons involving the lone pairs on the sulfur atom.
In this compound, these two groups are positioned meta to each other. To predict the substitution pattern, we must consider their combined directing effects.
The positions ortho to the acetamido group are C2 and C6.
The positions para to the acetamido group is C4.
The positions ortho to the sulfanyl group are C2 and C4.
The position para to the sulfanyl group is C6.
Both groups strongly direct incoming electrophiles to positions 2, 4, and 6. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) is expected to occur at these positions, likely resulting in a mixture of products. The most favored position will depend on steric hindrance and the specific reaction conditions. Position 2 might be slightly less favored due to potential steric hindrance from both adjacent groups.
Table 3: Predicted Positions for Electrophilic Aromatic Substitution
| Position | Directing Influence from -NHCOCH₃ | Directing Influence from -SH | Overall Activation |
|---|---|---|---|
| C2 | Ortho | Ortho | Strongly Activated |
| C4 | Para | Ortho | Strongly Activated |
| C5 | Meta | Meta | Deactivated |
| C6 | Ortho | Para | Strongly Activated |
This table is interactive and provides a summary of directing effects.
Lack of Specific Data on this compound Prevents Full Analysis
A thorough review of available scientific literature reveals a significant gap in the specific reaction kinetics and transition state analysis for the chemical compound this compound. While research exists for structurally related acetamide and thiol-containing compounds, direct experimental or computational studies detailing the kinetic parameters and transition state geometries for reactions involving this compound are not presently available in the public domain.
General principles of chemical reactivity suggest that the thiol (-SH) and acetamide (-NHCOCH₃) functional groups on the phenyl ring will dictate the reaction pathways of this compound. The thiol group is a known nucleophile and can participate in reactions such as disulfide bond formation, Michael additions, and reactions with electrophiles. The acetamide group can undergo hydrolysis under acidic or basic conditions, although it is generally stable. The electronic properties of the benzene ring, influenced by both substituents, will also play a role in its reactivity, particularly in electrophilic aromatic substitution reactions.
However, without specific studies, any discussion of reaction kinetics, rate constants, activation energies, or the detailed structures of transition states for this compound would be purely speculative. Authoritative and scientifically accurate data, as required for a detailed analysis, is contingent on dedicated research that has not yet been published. Therefore, the section on "Reaction Kinetics and Transition State Analysis" cannot be developed at this time.
Structure Activity Relationship Sar Studies of N 3 Sulfanylphenyl Acetamide Derivatives in Research
Design Principles for N-(3-sulfanylphenyl)acetamide Analogues
The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure consists of a central phenyl ring with an acetamide (B32628) group and a sulfanyl (B85325) (thiol) group at the meta-position. Each of these components serves as a point for modification to probe the chemical space and understand its impact on biological activity.
Key design principles include:
Modification of the Acetamide Group: The nitrogen and the acetyl group can be altered. For instance, the acetyl group can be replaced with other acyl groups (e.g., propanoyl, benzoyl) to investigate the influence of steric bulk and electronics. The N-H bond may participate in hydrogen bonding with a biological target, and its substitution could modulate this interaction.
Substitution on the Phenyl Ring: The aromatic ring can be substituted with various functional groups at the ortho- and para-positions relative to the acetamide. These substituents can alter the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule.
Modification of the Sulfanyl Group: The thiol (-SH) group is a key functional group that can be oxidized, alkylated, or acylated. Its ability to act as a hydrogen bond donor, a nucleophile, or a metal ligand can be critical for biological activity. Derivatives such as thioethers (-SR) or disulfides (-S-S-) are common modifications.
A hypothetical design strategy for exploring the SAR of this compound analogues is presented below:
| Modification Site | Rationale for Modification | Example Modifications |
| Acetamide Nitrogen | Modulate hydrogen bonding and steric hindrance. | N-methylation, N-ethylation |
| Acetyl Group | Alter steric bulk and electronic properties. | Replacement with propanoyl, cyclopropanecarbonyl, benzoyl |
| Phenyl Ring | Investigate electronic and steric effects on binding. | Introduction of -Cl, -F, -CH3, -OCH3 at positions 2, 4, 5, 6 |
| Sulfanyl Group | Explore the role of the thiol in binding and reactivity. | Alkylation (e.g., -SCH3), acylation (e.g., -SCOCH3), oxidation (-SO2H) |
Impact of Substituent Effects on Chemical and Biochemical Interactions
The introduction of substituents to the this compound scaffold can profoundly affect its chemical properties and, consequently, its biochemical interactions. These effects are typically categorized as electronic, steric, and hydrophobic.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent on the phenyl ring can influence the acidity of the thiol group and the amide N-H, as well as the electron density of the aromatic ring. This, in turn, can affect binding affinity to target proteins through modulation of hydrogen bonds, pi-pi stacking, or cation-pi interactions. For instance, an electron-withdrawing group like a nitro group (-NO2) would increase the acidity of the thiol, potentially enhancing its ability to act as a hydrogen bond donor or to be ionized at physiological pH.
Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents can create favorable van der Waals interactions but can also lead to steric clashes that prevent optimal binding. The position of the substituent is also critical. For example, a substituent ortho to the acetamide group might restrict the conformation of the side chain, locking it into a bioactive conformation.
Hydrophobic Effects: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), is a critical determinant of its ability to cross cell membranes and interact with hydrophobic pockets in a protein. Adding hydrophobic substituents, such as alkyl or aryl groups, can enhance binding to nonpolar regions of a target.
The following table illustrates the hypothetical impact of different substituents on the properties and potential activity of this compound derivatives.
| Substituent | Position | Electronic Effect | Steric Effect | Hydrophobic Effect | Potential Impact on Biochemical Interactions |
| -Cl | 4 | Electron-withdrawing | Moderate | Hydrophobic | May enhance binding through halogen bonding and hydrophobic interactions. |
| -OCH3 | 4 | Electron-donating | Moderate | Moderately Hydrophobic | Could act as a hydrogen bond acceptor and influence ring electronics. |
| -CF3 | 4 | Strongly Electron-withdrawing | Large | Very Hydrophobic | Can increase metabolic stability and binding to hydrophobic pockets. |
| -CH3 | 2 | Electron-donating | Moderate | Hydrophobic | May introduce steric hindrance, affecting the acetamide conformation. |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
A typical QSAR study for this compound derivatives would involve the following steps:
Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC50 or EC50 values) is determined.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a hypothetical series of this compound derivatives, a QSAR equation might look like:
log(1/IC50) = 0.5 * ClogP - 0.2 * MW + 1.5 * HD_count + c
Where:
ClogP is the calculated octanol-water partition coefficient (a measure of hydrophobicity).
MW is the molecular weight.
HD_count is the number of hydrogen bond donors.
c is a constant.
This hypothetical model would suggest that increased hydrophobicity and a higher number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.
Scaffold Hopping and Bioisosteric Replacements in Research Contexts
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one while retaining similar biological activity. nih.gov This is often done to discover new chemical series with improved properties, such as better patentability, enhanced ADME (absorption, distribution, metabolism, and excretion) profiles, or novel modes of binding. For this compound, a scaffold hop might involve replacing the phenyl ring with a different aromatic system, such as a pyridine, thiophene, or pyrazole (B372694) ring, while keeping the key acetamide and sulfanyl functionalities or their bioisosteres appropriately positioned.
Bioisosteric replacement is a related strategy where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.gov This can be used to fine-tune the properties of a lead compound. In the context of this compound, several bioisosteric replacements could be considered:
| Original Group | Bioisosteric Replacement(s) | Rationale |
| Thiol (-SH) | Hydroxyl (-OH), Amine (-NH2), Carboxylic acid (-COOH) | To explore different hydrogen bonding patterns and ionization states. |
| Amide (-NHCO-) | Reverse amide (-CONH-), Sulfonamide (-NHSO2-), Urea (-NHCONH-) | To alter hydrogen bonding capabilities, metabolic stability, and geometry. |
| Phenyl Ring | Thiophene, Pyridine, Pyrazole | To modify the core scaffold, altering ADME properties and exploring new intellectual property space. |
These advanced strategies are integral to modern drug discovery and can be powerful tools in the optimization of lead compounds derived from the this compound scaffold.
Applications of N 3 Sulfanylphenyl Acetamide in Chemical Biology and Materials Science Research
Utilization as a Chemical Probe for Protein Modification and Enzyme Inhibition Studies (In Vitro)
The unique chemical structure of N-(3-sulfanylphenyl)acetamide, featuring a reactive sulfhydryl (-SH) group, positions it as a valuable tool for researchers investigating the intricacies of proteins and enzymes. Its ability to form covalent bonds with specific amino acid residues on proteins allows for targeted modification and inhibition, providing insights into protein function and enzymatic mechanisms.
Covalent Ligand Development and Target Identification Methodologies
In the field of drug discovery and chemical biology, the development of covalent ligands—molecules that form a permanent bond with their biological target—is a powerful strategy for achieving high potency and prolonged therapeutic effects. The sulfhydryl group of this compound can act as a "warhead," reacting with electrophilic amino acid residues such as cysteine within a protein's binding site. This covalent interaction is instrumental in target identification, where researchers aim to pinpoint the specific proteins that a drug or probe interacts with.
Methodologies often involve the synthesis of derivatives of this compound that also contain a reporter tag, such as a fluorescent dye or a biotin molecule. When this derivatized probe binds covalently to its target protein, the reporter tag allows for the visualization and isolation of the protein-probe complex. Subsequent analysis, often using mass spectrometry, can then identify the specific protein and even the precise amino acid residue that has been modified. This approach is crucial for validating drug targets and understanding off-target effects.
Molecular Mechanism Elucidation of Biochemical Processes
By selectively and covalently modifying specific proteins, this compound-based probes serve as powerful tools to elucidate the molecular mechanisms of complex biochemical processes. For instance, if a particular enzyme is inhibited upon covalent modification by this compound, it provides strong evidence for the involvement of the modified amino acid in the enzyme's catalytic activity.
Researchers can use these probes to study enzyme kinetics, protein-protein interactions, and signaling pathways. By observing the functional consequences of covalent modification in a controlled in vitro setting, scientists can piece together the step-by-step processes that govern cellular functions. This detailed mechanistic understanding is fundamental to both basic biological research and the development of new therapeutic interventions.
Integration into Supramolecular Assemblies and Self-Assembling Systems
Beyond its applications in chemical biology, the structural features of this compound also lend themselves to the construction of novel materials with unique properties. The interplay of its aromatic ring, amide group, and sulfhydryl group allows for a variety of non-covalent interactions that can drive the formation of ordered, large-scale structures.
Design of Molecular Gels and Soft Materials
Molecular gels are a class of soft materials where small molecules, known as gelators, self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. The ability of this compound to participate in hydrogen bonding (via its amide group) and potentially disulfide bond formation (through oxidation of the sulfhydryl groups) makes it a candidate for the design of such materials.
By modifying the molecular structure, for example, by adding long alkyl chains, researchers can tune the self-assembly properties of this compound derivatives to create gels with specific properties. These soft materials can have applications in areas such as controlled drug release, tissue engineering, and environmental remediation.
Host-Guest Interactions and Molecular Recognition
Supramolecular chemistry often relies on the principle of molecular recognition, where a "host" molecule selectively binds a "guest" molecule. The aromatic ring of this compound can participate in pi-pi stacking interactions, while the amide and sulfhydryl groups can act as hydrogen bond donors or acceptors. This combination of interactions allows for the design of host molecules based on this scaffold that can selectively bind to specific guest molecules.
These host-guest systems can be used to create sensors that detect the presence of a particular analyte or to develop systems for the controlled uptake and release of small molecules. The precise control over molecular interactions afforded by the this compound structure is key to the development of these advanced functional materials.
Role as a Building Block in Complex Chemical Synthesis
In the realm of organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its three distinct functional groups—the acetamide (B32628), the aromatic ring, and the sulfhydryl group—can be selectively modified to introduce new functionalities and build up molecular complexity.
Synthesis of Heterocyclic Compounds
The presence of both an amino-derived group (acetamide) and a sulfur-containing group (sulfanyl) on the aromatic ring of this compound makes it a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. One of the most prominent classes of such compounds is the benzothiazoles.
Benzothiazoles are a vital class of heterocyclic compounds with a wide range of pharmaceutical and biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with an aldehyde, ketone, carboxylic acid, or acyl chloride. mdpi.com
While direct synthesis of a benzothiazole from this compound is not prominently reported, the structural similarity to known precursors suggests its potential in this area. For instance, the core structure can be conceptually derived from 2-aminothiophenol. A plausible synthetic strategy for benzothiazole derivatives could involve the reaction of a related aminothiophenol with an acetylating agent. The table below illustrates common precursors used in the synthesis of benzothiazole derivatives.
Table 1: Examples of Precursors in Benzothiazole Synthesis
| 2-Aminothiophenol Derivative | Reactant | Resulting Benzothiazole Derivative |
|---|---|---|
| 2-Aminothiophenol | Aromatic Aldehyde | 2-Arylbenzothiazole |
| 2-Aminothiophenol | Acyl Chloride | 2-Alkyl/Arylbenzothiazole |
| 2-Aminothiophenol | Carboxylic Acid | 2-Alkyl/Arylbenzothiazole |
| Substituted 2-Aminothiophenol | Various electrophiles | Substituted 2-Alkyl/Arylbenzothiazole |
The acetamide group in this compound could potentially be hydrolyzed to an amine, yielding 3-aminothiophenol (B145848), which could then undergo cyclization reactions to form heterocyclic structures, although not directly a benzothiazole without further modification. Alternatively, intramolecular cyclization reactions of this compound derivatives under specific conditions could lead to the formation of other sulfur-containing heterocycles. The reactivity of the thiol group allows for various coupling reactions, which can be a key step in the construction of more complex heterocyclic systems. nih.gov
Scaffold for Novel Functional Materials
The term "scaffold" in chemistry refers to a core molecular framework upon which other chemical groups can be attached to create a family of related compounds or materials with specific functions. This compound possesses the key features of a versatile scaffold.
The aromatic ring provides a rigid and stable core. The sulfanyl (B85325) and acetamide functional groups offer two distinct points for chemical modification. This allows for the systematic variation of properties in the resulting materials.
Polymer Synthesis : The thiol group is known to participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, which are highly efficient and can be conducted under mild conditions. This makes this compound a potential monomer or chain-transfer agent in the synthesis of functional polymers. These polymers could have applications in areas such as drug delivery, coatings, and electronics. The acetamide group can influence the solubility and thermal properties of the resulting polymer and can also be a site for further functionalization.
Self-Assembled Monolayers (SAMs) : The thiol group has a strong affinity for gold and other noble metal surfaces, allowing for the formation of self-assembled monolayers. By modifying the this compound molecule with other functional groups, it would be possible to create functionalized surfaces with tailored properties, such as biocompatibility, sensor capabilities, or specific chemical reactivity.
Optoelectronic Materials : Aniline-based derivatives have been utilized in the synthesis of materials with interesting optical and electronic properties. mdpi.com The aromatic nature of this compound, combined with the potential for creating extended conjugated systems through reactions at its functional groups, suggests its potential as a building block for organic electronic materials.
The table below summarizes the potential roles of the different functional groups in this compound when used as a scaffold.
Table 2: Functional Group Roles of this compound as a Scaffold
| Functional Group | Potential Role in Materials Science |
|---|---|
| Phenyl Ring | Provides a rigid and stable core structure. |
Potential in Catalysis Research
The field of catalysis often relies on the use of transition metal complexes where organic molecules, or ligands, are bound to a central metal atom. These ligands play a crucial role in tuning the reactivity and selectivity of the catalyst. mdpi.com this compound possesses both a sulfur atom (a soft donor) and a nitrogen atom in the amide group (a borderline donor), making it a potential bidentate or monodentate ligand for a variety of transition metals. openaccessjournals.com
The coordination of this compound to a metal center could lead to the formation of catalytically active species. The nature of the metal and the coordination environment would determine the type of reactions that could be catalyzed.
Oxidation Catalysis : Transition metal complexes containing sulfur and nitrogen donor ligands have been shown to be effective catalysts for various oxidation reactions. researchgate.netnih.gov For example, complexes of copper, iron, and manganese with such ligands have been used to catalyze the oxidation of alcohols, alkenes, and other organic substrates. The electronic properties of the this compound ligand could influence the redox potential of the metal center, thereby affecting its catalytic activity.
Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. While there are no specific reports on the use of this compound in this context, ligands with similar functionalities have been employed. The sulfur and nitrogen atoms could potentially stabilize the palladium catalyst in various oxidation states, which is a key aspect of the catalytic cycle.
The table below provides examples of transition metals and the types of catalytic reactions where ligands with N and S donor atoms are often employed.
Table 3: Potential Catalytic Applications of this compound Metal Complexes
| Transition Metal | Potential Catalytic Application |
|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Copper (Cu) | Oxidation reactions, Ullmann coupling. |
| Iron (Fe) | Oxidation reactions, C-H activation. |
| Rhodium (Rh) | Hydroformylation, hydrogenation. |
| Ruthenium (Ru) | Metathesis, oxidation, hydrogenation. |
Future Directions and Emerging Research Avenues for N 3 Sulfanylphenyl Acetamide
Development of Advanced Analytical Methodologies
Currently, there is a scarcity of published research detailing specific advanced analytical methodologies developed exclusively for N-(3-sulfanylphenyl)acetamide. For related acetamide (B32628) and thio-compounds, a variety of modern analytical techniques are typically employed for characterization and quantification. Future research on this compound would likely necessitate the development and validation of specific methods to ensure sensitivity and selectivity.
Prospective analytical techniques could include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are fundamental for the separation and identification of organic compounds. google.com The development of specific methods for this compound would involve optimizing column chemistry, mobile phases, and detector settings to achieve high resolution and accurate quantification.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would be crucial for structural elucidation and confirmation of the compound's synthesis. nih.govmdpi.com Mass spectrometry (MS) would provide vital information on the molecular weight and fragmentation patterns, aiding in its identification. openaccessjournals.comopenaccessjournals.com
Hyphenated Techniques: The coupling of chromatographic and spectroscopic techniques, such as LC-MS/MS, could offer enhanced sensitivity and specificity for detecting trace amounts of this compound in complex matrices. nih.gov
Table 1: Potential Advanced Analytical Methodologies for this compound
| Methodology | Application | Potential Advantages |
| HPLC-UV/Vis | Quantification and purity assessment | Robust, widely available, good for routine analysis |
| GC-MS | Identification and quantification of volatile derivatives | High sensitivity and structural information from mass spectra |
| LC-MS/MS | Trace level detection and quantification in complex samples | High selectivity and sensitivity, suitable for biological matrices |
| ¹H and ¹³C NMR | Unambiguous structure elucidation | Provides detailed information about the molecular framework |
| FT-IR Spectroscopy | Identification of functional groups | Fast, non-destructive, provides a molecular fingerprint |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is largely inferred from the known chemistry of its functional groups: the acetamide and the thiol (-SH) group. The thiol group, in particular, is known for its nucleophilicity and its ability to undergo oxidation to form disulfides. However, dedicated studies on the novel reactivity and unprecedented transformations of this specific molecule are not widely reported.
Future research could focus on:
Thiol-ene and Thiol-yne Click Chemistry: The thiol group is a prime candidate for participation in "click" chemistry reactions, which are characterized by high yields, stereospecificity, and mild reaction conditions. nih.gov Exploring the utility of this compound in such reactions could lead to the efficient synthesis of novel polymers, materials, and bioconjugates.
Metal-Catalyzed Cross-Coupling Reactions: The thiol group can be a versatile handle in modern organic synthesis. Research into palladium, copper, or nickel-catalyzed cross-coupling reactions involving the sulfur atom could unveil new synthetic routes to complex molecules.
Oxidative and Reductive Chemistry: Systematic investigation into the oxidation of the thiol group to sulfenic acids, sulfinic acids, or sulfonic acids, and the subsequent reactivity of these derivatives, could open up new chemical space. Similarly, exploring the reductive cleavage of potential disulfide-linked dimers of this compound could be of interest.
Integration with High-Throughput Screening Technologies in Basic Research
While many acetamide-containing compounds have been investigated in drug discovery, there is no specific mention in the available literature of this compound being integrated into high-throughput screening (HTS) campaigns. HTS is a powerful tool in basic research and drug discovery for rapidly testing thousands of compounds for a specific biological activity.
Future avenues for research could involve:
Library Synthesis: The synthesis of a library of derivatives based on the this compound scaffold would be the first step. Modifications could be made to the phenyl ring, the acetamide group, or by derivatizing the thiol group.
Assay Development: These libraries could then be screened against a wide range of biological targets. Given the structural motifs present, assays targeting enzymes such as kinases, proteases, or histone deacetylases could be of interest. The thiol group might also suggest investigation into targets where covalent modification is a mechanism of action.
Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound and its derivatives on various cell lines could uncover unexpected biological activities and provide starting points for new therapeutic research.
Theoretical Advancements in Predicting this compound Behavior
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and providing insights into reaction mechanisms and molecular properties. While specific theoretical studies on this compound are not readily found, the application of modern computational methods represents a significant future research direction.
Key areas for theoretical investigation would include:
Quantum Chemical Calculations: Density Functional Theory (DFT) could be used to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., IR and NMR spectra). nih.gov Such calculations can help in the interpretation of experimental data.
Molecular Docking and Dynamics: If a potential biological target is identified, molecular docking simulations could predict the binding mode and affinity of this compound to the target's active site. nih.govjapsr.in Molecular dynamics simulations could then be used to study the stability of the protein-ligand complex over time.
Reactivity Prediction: Computational methods can be used to predict the reactivity of different sites within the molecule, such as the acidity of the thiol proton or the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. This can guide the design of new synthetic transformations. orientjchem.org
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound, which is crucial for evaluating its potential as a drug candidate.
Table 2: Potential Computational Chemistry Applications for this compound
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Structural and Electronic Characterization | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, electrostatic potential |
| Molecular Docking | Target Binding Prediction | Preferred binding poses, binding affinity scores |
| Molecular Dynamics (MD) | Stability of Molecular Interactions | Protein-ligand complex stability, conformational changes |
| ADME/Tox Modeling | Drug-likeness Prediction | Solubility, permeability, metabolic stability, potential toxicity |
Q & A
Q. What are the optimized synthetic routes for N-(3-sulfanylphenyl)acetamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution, where 3-sulfanylphenol reacts with acetyl chloride derivatives in anhydrous conditions. A base like triethylamine is often used to deprotonate the thiol group, enhancing reactivity .
- Optimization : Key parameters include temperature (40–60°C), solvent (DMF or THF), and reaction time (6–12 hours). Monitoring via TLC ensures completion. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) improves purity .
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 50°C |
| Solvent | Anhydrous DMF |
| Base | Triethylamine |
| Reaction Time | 8 hours |
| Yield | 65–75% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The acetamide proton appears as a singlet at ~2.1 ppm, while aromatic protons resonate between 6.8–7.5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Retention time comparison with standards validates identity .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ ion) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?
Methodological Answer:
- Solubility : Test in solvents (DMSO, ethanol, PBS) via shake-flask method. This compound is typically DMSO-soluble (>10 mg/mL) but aqueous-limited, requiring co-solvents for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized sulfones) indicate susceptibility to humidity .
Advanced Research Questions
Q. How does the sulfanyl group influence interactions with biological targets, and what computational methods validate these mechanisms?
Methodological Answer:
- Target Interaction : The sulfanyl group facilitates hydrogen bonding with cysteine residues in enzymes (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG < -8 kcal/mol) to active sites .
- Validation : Pair computational results with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
Q. Table 2: Example Docking Results
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -8.5 | Cys797, Met793 |
| COX-2 | -7.9 | Tyr385, Ser530 |
Q. How can structural analogs address contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
Methodological Answer:
- SAR Analysis : Modify substituents (e.g., chloro, methoxy) on the phenyl ring and test against Gram-positive/-negative bacteria. Compare MIC values to identify critical moieties .
- In Vivo Bridging : If in vitro data (MIC = 8 µg/mL) conflicts with in vivo results, adjust dosing regimens or use murine infection models to assess bioavailability .
Q. What strategies resolve challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Crystallization : Use vapor diffusion (2:1 ethanol/water) at 4°C. The sulfanyl group’s polarity may require seeding or co-crystallization with ligands .
- X-ray Diffraction : Compare unit cell parameters (e.g., space group P2₁/c) with similar acetamides to validate packing motifs .
Q. How can researchers integrate multi-omics data to explore the compound’s off-target effects?
Methodological Answer:
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed genes (e.g., apoptosis markers like BAX/BCL2).
- Proteomics : LC-MS/MS quantifies protein abundance changes, revealing off-target kinase inhibition .
Data Contradiction Analysis
Q. How should discrepancies in reported cytotoxicity (IC50) values be addressed?
Methodological Answer:
- Standardization : Use identical cell lines (e.g., HeLa) and assay protocols (MTT vs. ATP-based). Re-evaluate under normoxic vs. hypoxic conditions, as sulfanyl compounds may exhibit oxygen-dependent toxicity .
- Meta-Analysis : Pool data from PubChem and independent studies (excluding ) to calculate weighted IC50 averages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
